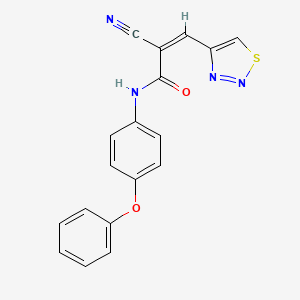

![molecular formula C19H19FN2O4S B2524966 (Z)-N-(5,6-二甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)-3-氟苯甲酰胺 CAS No. 895449-34-0](/img/structure/B2524966.png)

(Z)-N-(5,6-二甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)-3-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

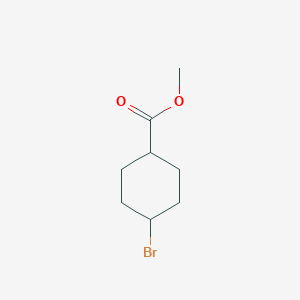

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- (Z)-N-(5,6-二甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)-3-氟苯甲酰胺表现出有希望的抗癌潜力。研究人员已经研究了它对肿瘤细胞系的影响,发现它可以抑制细胞增殖并诱导凋亡。进一步的研究探索了它的作用机制以及作为新型化疗药物的潜力 .

- 该化合物由于其结构特征而表现出抗氧化活性。它清除自由基,保护细胞免受氧化应激。研究人员已经探索了它在预防与年龄相关的疾病和氧化损伤方面的潜力 .

- 研究表明该化合物可能具有神经保护特性。它可能通过调节氧化应激、炎症和神经元凋亡来缓解神经退行性疾病。研究继续探索它在神经学中的治疗相关性 .

- 该化合物的苯并噻唑部分有助于其抗炎作用。它抑制促炎细胞因子和酶,使其成为治疗炎症性疾病的候选药物。研究人员正在研究它在类风湿性关节炎和炎症性肠病等疾病中的潜力 .

- 除了生物应用之外,(Z)-N-(5,6-二甲氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)-3-氟苯甲酰胺也因其电化学性能而被研究。由于其高比电容和电导率,它可以被纳入超级电容器材料中。研究人员旨在利用该化合物来增强储能装置 .

- 该化合物中的苯并噻唑骨架使其在有机合成中具有价值。研究人员已将其用作构建复杂分子的构建块。此外,它在某些反应中显示出催化活性,使其在绿色化学方法中很有用 .

抗癌活性

抗氧化特性

神经保护作用

抗炎应用

超级电容器材料

有机合成与催化

作用机制

Target of Action

The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .

Mode of Action

The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function .

Biochemical Pathways

The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light .

Pharmacokinetics

It’s noted that the compound exhibits good thermal stability , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Action Environment

The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated .

属性

IUPAC Name |

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZJPLDDKKNQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-bromophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B2524885.png)

![1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2524886.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B2524887.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2524894.png)

![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)